

# NR-V04 PROTAC: A Technical Guide to its Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NR-V04    |           |
| Cat. No.:            | B15603368 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, components, and mechanism of action of the **NR-V04** PROTAC (Proteolysis Targeting Chimera), a novel degrader of the nuclear receptor subfamily 4 group A member 1 (NR4A1). **NR-V04** represents a promising strategy for cancer immunotherapy by targeting the tumor microenvironment.

#### **Core Structure and Components**

The NR-V04 PROTAC is a bifunctional molecule meticulously designed to induce the degradation of the NR4A1 protein.[1][2] Its architecture consists of three key components connected by chemical linkers: a ligand that binds to the target protein (NR4A1), a linker moiety, and a ligand that recruits an E3 ubiquitin ligase.[3]

- Target Ligand (Warhead): The NR-V04 PROTAC utilizes a derivative of Celastrol as its
  warhead to bind to the NR4A1 protein.[1] Celastrol itself has a moderate binding affinity for
  NR4A1, making it a suitable starting point for a PROTAC.[2]
- Linker: A polyethylene glycol (PEG)-based linker, specifically a 4-PEG linker, connects the target ligand to the E3 ligase ligand.[4][5] The length and composition of the linker are critical for optimizing the formation of a stable ternary complex between the target protein and the E3 ligase.



• E3 Ligase Ligand: **NR-V04** incorporates a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This component is responsible for hijacking the cell's natural protein disposal machinery.

The overall structure can be conceptualized as: [NR4A1 Ligand (Celastrol-based)] - [4-PEG Linker] - [VHL E3 Ligase Ligand].

#### **Mechanism of Action**

NR-V04 functions by inducing the formation of a ternary complex between the NR4A1 protein and the VHL E3 ligase.[5] This proximity leads to the polyubiquitination of NR4A1 by the E3 ligase, marking it for degradation by the proteasome.[4][5] This targeted degradation of NR4A1 has been shown to modulate the tumor microenvironment, enhancing anti-cancer immune responses.[1][2]



Click to download full resolution via product page

Caption: Mechanism of action of NR-V04 PROTAC.



#### **Quantitative Data**

The efficacy of **NR-V04** in degrading NR4A1 has been quantified in various cancer cell lines. The following table summarizes the key degradation parameters.

| Cell Line | Description       | DC50 (nM) | Treatment<br>Time (hours) | Reference |
|-----------|-------------------|-----------|---------------------------|-----------|
| CHL-1     | Human<br>Melanoma | 228.5     | 16                        | [1][5]    |
| A375      | Human<br>Melanoma | 518.8     | 16                        | [1][5]    |

### **Experimental Protocols**

The development and characterization of **NR-V04** involved several key experimental procedures to validate its mechanism of action and efficacy.

#### **Immunoblotting for NR4A1 Degradation**

- Objective: To determine the degradation of NR4A1 protein levels upon treatment with NR-V04.
- Methodology:
  - CHL-1 and A375 human melanoma cells were treated with varying concentrations of NR-V04 for 16 hours.
  - Following treatment, cells were lysed, and protein concentrations were determined.
  - Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
  - $\circ$  The membrane was blocked and then incubated with primary antibodies against NR4A1 and a loading control (e.g.,  $\beta$ -actin).
  - After washing, the membrane was incubated with a corresponding secondary antibody.



 Protein bands were visualized using an appropriate detection system, and band intensities were quantified to determine the extent of NR4A1 degradation.

## Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

- Objective: To confirm the formation of the NR4A1-NR-V04-VHL ternary complex.
- Methodology:
  - HEK293T cells were engineered to express Flag-tagged NR4A1.
  - These cells were treated with either DMSO (control) or NR-V04.
  - Cell lysates were prepared and incubated with anti-Flag antibody conjugated to magnetic beads to pull down NR4A1.[5]
  - The beads were washed to remove non-specific binders.
  - The immunoprecipitated proteins were eluted and analyzed by immunoblotting using antibodies against VHL to detect its presence in the complex with NR4A1.

#### **Proximity Ligation Assay (PLA)**

- Objective: To visualize the close proximity of NR4A1 and VHL within cells, indicative of ternary complex formation.
- Methodology:
  - Cells were treated with NR-V04, celastrol, or DMSO.[5]
  - The cells were then fixed and permeabilized.
  - Primary antibodies against NR4A1 and VHL were added.
  - PLA probes (secondary antibodies with attached DNA oligonucleotides) were then added.



- When the probes are in close proximity, the DNA strands can be ligated to form a circular template.
- This template is then amplified via rolling circle amplification.
- The amplified product is detected using fluorescently labeled oligonucleotides, with strong signals indicating that NR4A1 and VHL are in close proximity.[5]

## **Signaling and Therapeutic Implications**

**NR-V04**-mediated degradation of NR4A1 has significant effects on the tumor microenvironment (TME), promoting an anti-tumor immune response.



Click to download full resolution via product page

Caption: Impact of NR-V04 on the tumor microenvironment.



By degrading NR4A1, **NR-V04** leads to an increase in tumor-infiltrating B cells and effector memory CD8+ T cells, while reducing the population of monocytic myeloid-derived suppressor cells (m-MDSCs).[1][2] These changes collectively shift the TME from an immune-suppressive to an immune-active state, thereby inhibiting tumor growth.[1][2] This positions **NR-V04** as a promising therapeutic agent for various cancers, including melanoma.[1][2]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. rupress.org [rupress.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Unleashing the Power of NR4A1 Degradation as a Novel Strategy for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NR-V04 PROTAC: A Technical Guide to its Structure and Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603368#the-structure-and-components-of-the-nr-v04-protac]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com